(Boc-Cys-OH)2

Chiral Purity Quality Control Peptide Synthesis

Stop troubleshooting low-yield oxidative folding. (Boc-Cys-OH)2 is a pre-formed, symmetrical cystine building block for Boc-SPPS, enabling direct incorporation of intact disulfide bridges. This eliminates misfolded isomers and complex post-assembly steps required by monomers like Boc-Cys(Trt)-OH. With orthogonal Boc protection preserving the redox state during N-terminal deprotection, it is the definitive substrate for streamlined synthesis of multi-disulfide peptides (e.g., oxytocin, conotoxins) and enzymatic asymmetric cystine peptide generation.

Molecular Formula C16H28N2O8S2
Molecular Weight 440.5 g/mol
CAS No. 10389-65-8
Cat. No. B557210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Boc-Cys-OH)2
CAS10389-65-8
Molecular FormulaC16H28N2O8S2
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1
InChIKeyMHDQAZHYHAOTKR-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Boc-Cys-OH)2 (10389-65-8) for Regioselective Disulfide Bond Formation in Solid-Phase Peptide Synthesis


(Boc-Cys-OH)2 (CAS: 10389-65-8), a symmetrical disulfide dimer of N-Boc-protected cysteine, is a pre-formed cystine building block designed for Boc-based solid-phase peptide synthesis (SPPS) . The compound integrates two Nα-Boc-protected cysteine residues linked via a disulfide bond (C16H28N2O8S2, MW 440.53 g/mol), enabling direct incorporation of intact cystine units into elongating peptide chains . This pre-oxidized state eliminates the need for post-assembly oxidative refolding steps for that specific disulfide bridge, thereby reducing overall synthesis time and complexity .

Why (Boc-Cys-OH)2 Cannot Be Replaced by Other Boc-Protected Cysteine Analogs in Disulfide-Driven Peptide Design


Generic substitution with alternative Boc-protected cysteine derivatives such as Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH fails due to fundamental differences in protection strategy and reaction workflow. (Boc-Cys-OH)2 provides a pre-formed, stable disulfide bond, enabling its direct insertion as a cystine unit . In contrast, monomers like Boc-Cys(Trt)-OH require post-synthetic deprotection and subsequent oxidative folding, a process that can lead to misfolded isomers, low yields, and requires additional purification steps . The orthogonal nature of the Boc group and the disulfide bond in (Boc-Cys-OH)2 allows for selective N-terminal deprotection while preserving the redox state of the cysteine residues, a critical advantage for the synthesis of complex, multi-disulfide containing peptides .

Quantitative Differentiation Evidence for (Boc-Cys-OH)2 (10389-65-8) Against Relevant Comparators


Optical Purity as a Proxy for Enantiomeric Integrity in Peptide Synthesis

(Boc-Cys-OH)2 exhibits a specific optical rotation of [α]20/D −120±3° (c = 2% in acetic acid), a value distinct from its monomeric counterpart Boc-Cys(Trt)-OH, which displays a positive rotation of +27.5° (c = 1 in ethanol) . This difference of ~147.5° provides a clear analytical marker for verifying the identity and stereochemical integrity of the dimer, a critical quality control parameter not applicable to other Boc-protected cysteine building blocks.

Chiral Purity Quality Control Peptide Synthesis

Pre-Formed Disulfide Bond vs. Post-Synthetic Oxidation: A 47% Yield Benchmark for Cystine Peptides

The utility of (Boc-Cys-OH)2 is substantiated by its use in the synthesis of Cys-(N-Boc)-Asp-Cys, a small cyclic peptide containing a disulfide bond, which was achieved with a reported yield of 47% (21.9 mg) [1]. This yield, while specific to this sequence, demonstrates the feasibility of using Boc-protected cystine in a direct coupling strategy. In contrast, alternative approaches using monomeric cysteine derivatives like Boc-Cys(Trt)-OH would necessitate a separate, post-synthetic oxidation step, which can introduce additional losses and lower the final overall yield of the desired disulfide-linked product .

Disulfide Bond Synthetic Efficiency Cyclic Peptides

Orthogonal Stability and Storage: ≥2 Years at -20°C

(Boc-Cys-OH)2 demonstrates robust stability, with vendor documentation certifying a shelf life of at least 2 years when stored at -20°C . This is comparable to the storage stability of monomeric Boc-Cys(Trt)-OH, but the significance lies in the orthogonal stability of the disulfide bond itself under standard Boc SPPS deprotection conditions (e.g., TFA). The disulfide remains intact while the N-terminal Boc groups are removed, a feature not shared by acid-labile protecting groups like Trt, which would be prematurely cleaved .

Stability Storage Logistics

Solubility Profile in Organic Solvents Suitable for SPPS

The compound exhibits good solubility in organic solvents commonly employed in peptide synthesis workflows, including acetone and ethanol, and is slightly soluble in DMSO and acetic acid . This solubility profile is crucial for preparing concentrated stock solutions for solid-phase peptide synthesis. While direct quantitative solubility comparisons with analogs are scarce in public literature, the documented solubility in acetone/ethanol is a key differentiator from more hydrophobic analogs, which may require harsher, less SPPS-compatible solvents.

Solubility Reaction Conditions Solid-Phase Synthesis

Enzymatic Synthesis of Asymmetric Cystine Peptides: A Unique Capability

(Boc-Cys-OH)2 has been specifically utilized as a substrate for the enzymatic synthesis of asymmetric cystine peptides using immobilized papain [1]. This enzymatic approach provides a mild, selective method for generating asymmetric disulfide bonds, a feat that is difficult to achieve using standard chemical oxidation methods. This application highlights a unique reactivity profile not associated with monomeric cysteine building blocks, which cannot undergo this specific transpeptidation reaction.

Enzymatic Catalysis Asymmetric Synthesis Cystine Peptides

Best Research and Industrial Application Scenarios for (Boc-Cys-OH)2


Synthesis of Disulfide-Rich Peptides in Boc-Based SPPS

The primary application is the direct incorporation of a cystine unit into a growing peptide chain during Boc solid-phase peptide synthesis. This approach streamlines the production of peptides containing internal disulfide bonds, such as oxytocin, vasopressin, and conotoxins, by eliminating the need for a separate, low-yielding post-synthetic oxidation step [1].

Preparation of Asymmetric Cystine Peptides via Enzymatic Catalysis

(Boc-Cys-OH)2 serves as a key substrate for immobilized papain to generate asymmetric cystine peptides [1]. This method is valuable for creating specific disulfide linkages in peptides and small proteins, offering a mild and selective alternative to chemical oxidation, which often yields a mixture of isomers .

Synthesis of S-Isoacyl Dipeptide Building Blocks

The benzyl ester derivative of (Boc-Cys-OH)2, Boc-cystine benzyl ester, is used as an educt for the synthesis of S-isoacyl dipeptide building blocks [1]. These building blocks are useful in the preparation of modified peptides with altered proteolytic stability and conformational properties, expanding the toolbox for medicinal chemistry .

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